molecular formula C12H25Cl B051209 1-Chlorododecane CAS No. 112-52-7

1-Chlorododecane

Cat. No.: B051209
CAS No.: 112-52-7
M. Wt: 204.78 g/mol
InChI Key: YAYNEUUHHLGGAH-UHFFFAOYSA-N
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Description

C₁₂H₂₅Cl . It is a colorless liquid with a faint odor and is primarily used in organic synthesis and industrial applications. The compound is characterized by a long carbon chain with a chlorine atom attached to the terminal carbon, making it a member of the alkyl halides family .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorododecane can be synthesized through the chlorination of dodecane. This process involves the reaction of dodecane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of dodecane using chlorine gas. The process is conducted in large reactors equipped with UV lamps to initiate the reaction. The reaction mixture is then purified through distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorododecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium alkoxides are commonly used reagents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products:

    Nucleophilic Substitution: Alcohols, ethers, and amines.

    Elimination Reactions: Alkenes.

Mechanism of Action

The mechanism of action of 1-chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic processes to introduce long alkyl chains into molecules .

Comparison with Similar Compounds

Uniqueness: 1-Chlorododecane is unique due to its specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of surfactants and detergents, where the long carbon chain contributes to the hydrophobic properties, while the chlorine atom allows for further chemical modifications .

Properties

IUPAC Name

1-chlorododecane
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InChI

InChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
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InChI Key

YAYNEUUHHLGGAH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCl
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Molecular Formula

C12H25Cl
Record name LAURYL CHLORIDE
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DSSTOX Substance ID

DTXSID0025492
Record name 1-Chlorododecane
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Molecular Weight

204.78 g/mol
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Physical Description

Lauryl chloride is a clear colorless oily liquid. (NTP, 1992), Liquid, Colorless oily liquid; [CAMEO]
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
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Flash Point

235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.8687 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

116 mmHg at 41.9 °F ; 137 mmHg at 59.2 °F; 143.9 mmHg at 68.2 °F (NTP, 1992), 0.45 [mmHg]
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CAS No.

112-52-7
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Record name 1-CHLORODODECANE
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Melting Point

15.3 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Into a reactor system in accordance with FIG. 1 there were pumped jointly per hour 1.65 kg lauryl alcohol (purity: 97%) and 0.41 kg phosphorus trichloride. The cooling was performed in reaction zone 1 in such a way that the outlet temperature was about 110° C. The residence time in reaction zone 1 was 5 minutes. Following preheating to 150° C for 2.5 minutes, the reaction mixture reached reaction zone 2 in which the reaction temperature was maintained with superheated steam at 165° C. The residence time in reaction zone 2 was 26 minutes. By means of a pressure maintenance valve, the entire reactor system was under a pressure of 30 atm. The product obtained in this manner separated out immediately into two phases. One obtained per hour 1.8 kg of the organic phase corresponding to a yield of 97.5% of lauryl chloride with respect to lauryl alcohol. The purity amounted to 95 weight-percent of lauryl chloride. The product contained 0.14 weight-percent of dilauryl ether. Space-time yield: 1.4 kg/hour, liter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 kg
Type
reactant
Reaction Step Two
Quantity
0.41 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-chlorododecane?

A1: this compound has the molecular formula C12H25Cl and a molecular weight of 204.79 g/mol.

Q2: How does the choice of solvent influence the reactivity of this compound in reactions involving samarium(II) reductants?

A2: Research has shown that the solvent significantly impacts the rate of this compound reduction by samarium(II) reagents. For example, using {Sm[N(SiMe3)2]2(THF)2} as the reductant, the reaction was found to be three orders of magnitude faster in hexanes than in tetrahydrofuran (THF). [] This difference is attributed to the stronger solvation of the samarium(II) species by THF, which hinders electron transfer to the substrate. []

Q3: How does confinement on a solid substrate affect the bromination kinetics of polystyrene dissolved in this compound?

A3: Studies have demonstrated that brominating polystyrene chains anchored to a solid substrate in this compound is significantly slower compared to brominating free polystyrene chains in the same solvent. [] This observation is attributed to steric hindrance arising from the confinement of polystyrene on the substrate, which limits the accessibility of bromine to the polymer chains. []

Q4: Can this compound be used as a component in a non-mercuric homogenous system for the hydrochlorination of acetylene?

A4: Yes, this compound has been successfully incorporated into a non-mercuric homogenous catalyst system for acetylene hydrochlorination. [] The system consists of PtCl4, 81-R, and this compound. Spectroscopic analyses suggest the active catalytic component is the ion-association complex [PtCl6]2−[RNH3]2+. []

Q5: How does the number of hydroxyethyl groups in a series of cationic surfactants derived from this compound influence their surface activity?

A5: Studies on cationic surfactants synthesized from this compound and mono-, di-, or triethanolamine revealed a strong correlation between the number of hydroxyethyl groups and surface activity. [, ] Increasing the number of hydroxyethyl groups led to a decrease in critical micelle concentration (CMC) and an increase in surface excess concentration (Γmax). [, ] This trend suggests that increasing the hydrophilic character of the surfactant enhances its ability to lower surface tension and form micelles.

Q6: Are there alternative methods for preparing porous microspheres that avoid the use of this compound?

A6: Yes, while this compound is commonly employed in the activated seed swelling technique for synthesizing porous microspheres, [, ] alternative approaches utilizing decalin and methyl-β-cyclodextrin have been explored. [] These alternative methods offer potential advantages in terms of environmental friendliness and reduced toxicity.

Q7: Has this compound been detected as a contaminant in environmental samples?

A7: Yes, this compound has been identified as an anti-corrosive agent in environmental samples. In a study investigating soil and sand dust contamination in Riyadh, Saudi Arabia, this compound was found alongside other pollutants, highlighting its potential presence as a contaminant in areas with industrial activity. []

Q8: What analytical techniques have been employed to study the thermal decomposition of this compound-based ionic liquids?

A8: In-situ mass spectrometry and powder X-ray diffraction have been utilized to investigate the thermal decomposition of this compound-based ionic liquids. [] These techniques allowed researchers to identify the decomposition products, including HCl, CH3Cl, and this compound itself, which could act as oxidizing agents in gas-solid reactions. []

Q9: What is known about the environmental fate and potential biodegradation of this compound?

A9: While specific information regarding the environmental degradation of this compound is limited in the provided research, studies on the bacterial degradation of similar chloroalkanes provide insights. Research has shown that an Acinetobacter isolate could utilize 1-chlorohexadecane, this compound, and 1-chlorodecane as growth substrates, incorporating odd-chain fatty acids into their cellular lipids through a subterminal oxidative pathway. [] This finding suggests the potential for microbial degradation of this compound in the environment.

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